molecular formula C10H11Cl2N B11726445 1-(3,4-Dichlorophenyl)cyclobutanamine

1-(3,4-Dichlorophenyl)cyclobutanamine

Cat. No.: B11726445
M. Wt: 216.10 g/mol
InChI Key: FWNPWOZPOSIKHM-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 g/mol It is characterized by a cyclobutanamine core substituted with a 3,4-dichlorophenyl group

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)cyclobutanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the catalytic hydrogenation of Schiff base compounds in the presence of amine or amide salts using palladium or platinum catalysts .

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3,4-Dichlorophenyl)cyclobutanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to certain targets, while the cyclobutanamine core provides structural rigidity. This combination can result in potent inhibition or activation of the target, leading to various biological effects.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)cyclobutanamine can be compared to other similar compounds, such as:

    1-(2,4-Dichlorophenyl)cyclobutanamine: Similar structure but with different substitution pattern on the phenyl ring.

    1-(3,4-Dichlorophenyl)piperazine: Contains a piperazine ring instead of a cyclobutanamine core.

    1-(3,4-Dichlorophenyl)cyclohexanamine: Features a cyclohexanamine core instead of a cyclobutanamine core.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutanamine core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2

InChI Key

FWNPWOZPOSIKHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

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